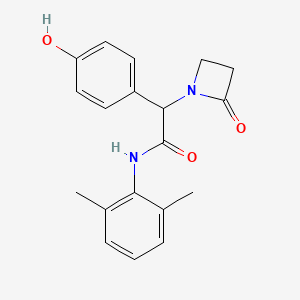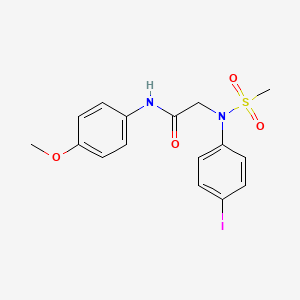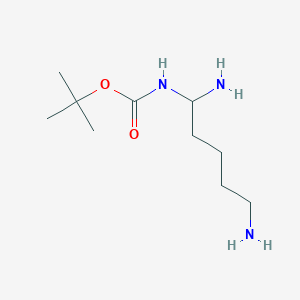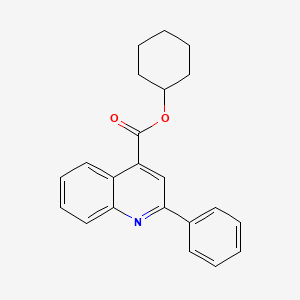![molecular formula C23H24N2O5 B12457642 2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12457642.png)
2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound known for its diverse pharmacological properties. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carbonyl group, and aromatic substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the aromatic substituents. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Aromatic Substituents: This step often involves Friedel-Crafts acylation or alkylation reactions to introduce the 3,4-dimethylphenyl and 4-methylphenyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., Lewis acids for Friedel-Crafts reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the development of complex molecules.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial and antimalarial applications, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of the pathogens . Molecular docking studies have shown that the compound can bind to target proteins, thereby exerting its pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate include:
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Imidazole derivatives: These compounds also exhibit significant antimicrobial potential.
Oxadiazoles: These heterocyclic compounds are studied for their anti-infective properties.
Propriétés
Formule moléculaire |
C23H24N2O5 |
|---|---|
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 1-[(4-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C23H24N2O5/c1-14-4-7-17(8-5-14)22(28)24-25-12-19(11-21(25)27)23(29)30-13-20(26)18-9-6-15(2)16(3)10-18/h4-10,19H,11-13H2,1-3H3,(H,24,28) |
Clé InChI |
QDRXUEXOYRICLL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NN2CC(CC2=O)C(=O)OCC(=O)C3=CC(=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-butylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12457560.png)


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B12457576.png)

![N-[(2-chlorophenyl)methyl]-1-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B12457598.png)
![[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid](/img/structure/B12457605.png)



![N-(4-methylphenyl)-2-[(2-methylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12457666.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(naphthalen-2-yloxy)acetyl]acetohydrazide](/img/structure/B12457673.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)alaninamide](/img/structure/B12457677.png)
![{[(5-Bromothiophen-2-yl)methylidene]amino}thiourea](/img/structure/B12457678.png)
